molecular formula C13H13OP B1580884 Methoxydiphenylphosphine CAS No. 4020-99-9

Methoxydiphenylphosphine

Cat. No. B1580884
CAS RN: 4020-99-9
M. Wt: 216.21 g/mol
InChI Key: OAADXJFIBNEPLY-UHFFFAOYSA-N
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Description

Methoxydiphenylphosphine (MDPP) is an organophosphorus compound that has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of a wide variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Chiral Synthesis

Methoxydiphenylphosphine derivatives have been used in chiral synthesis. For instance, optically active butyl(ortho-methoxyphenyl)phenylphosphine oxide facilitated the creation of new chiral carbon atoms through stereoselective electrophilic attack on a cyclic allylic phosphine oxide. This process culminated in producing specific chiral compounds after a series of reactions, indicating its utility in asymmetric synthesis and organic chemistry (Harmat & Warren, 1990).

Study of Phosphines' Properties

Research on tris(2,6-diisopropyl-4-methoxyphenyl)phosphine synthesized a compound to investigate the effect of methoxy groups on the properties of crowded triarylphosphines. This study demonstrated that methoxy groups could slightly lower the first oxidation potential and contribute to a blue shift in UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).

Reaction with Singlet Oxygen

Methoxyphenyl phosphines react with singlet oxygen, and this reaction has been studied for its unique characteristics. For instance, the reaction of tris(methoxyphenyl)phosphine with singlet oxygen exhibited preferences for intramolecular rearrangement to form specific phosphinate compounds, depending on the solvent used (Gao et al., 2001).

Synthesis Procedures

An efficient procedure for synthesizing tri(2-methoxyphenyl)phosphine involved metallating methoxybenzene and reacting the result with phosphorus trichloride. This method offered an excellent yield, demonstrating the compound's synthesis potential in chemical manufacturing (Brandsma & Verkruijsse, 1990).

Catalytic Applications

Methoxy-substituted phosphine compounds have been explored for their catalytic applications. For example, a study on unsaturated Pd(0), Pd(I), and Pd(II) complexes with a new methoxy-substituted benzyl phosphine ligand investigated their role in organic transformations, including Suzuki-Miyaura coupling of aryl chlorides. This highlighted the potential use of these compounds in facilitating important chemical reactions (Weissman, Shimon, & Milstein, 2004).

Anticancer Activity

A silver(I) thiocyanate 4-methoxyphenyl phosphine complex was studied for its ability to induce apoptotic cell death in cancer cells, particularly esophageal cancer. This study showed promising results in targeting cancer cells while exhibiting low cytotoxicity towards non-malignant cells, suggesting potential in chemotherapy (Engelbrecht, Meijboom, & Cronjé, 2018).

Mechanism of Action

Target of Action

The primary targets of Methoxydiphenylphosphine are currently unknown. The compound is a type of organophosphorus compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is currently unknown. It’s important to note that the pharmacokinetic properties of a compound can significantly influence its therapeutic potential .

Biochemical Analysis

Biochemical Properties

Methoxydiphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with several enzymes and proteins, forming complexes that facilitate catalytic activities. For instance, this compound can act as a ligand in rhodium-catalyzed hydroformylation reactions, where it binds to the metal center and enhances the reaction’s efficiency . Additionally, it is involved in the formation of coordination complexes with metals such as cobalt and molybdenum, which are crucial in various biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the hydroformylation of bishomoallylic alcohols, impacting cellular metabolism . Furthermore, its interaction with metal centers in enzymes can lead to changes in cell signaling pathways and gene expression, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, which are essential for its catalytic activity. This compound binds to metal centers through its phosphorus atom, forming coordination complexes that facilitate various biochemical reactions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific reaction and metal involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability is maintained under controlled conditions . The temporal effects of this compound are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activities and improve metabolic processes without causing significant adverse effects . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Studies have shown that there are threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the hydroformylation pathway by modulating the activity of rhodium-catalyzed enzymes, leading to changes in the production of aldehydes and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its affinity for metal ions and its sensitivity to air and moisture . Understanding its transport and distribution is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can be localized to the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals . This localization is crucial for its activity and function in various biochemical processes.

properties

IUPAC Name

methoxy(diphenyl)phosphane
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InChI

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
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InChI Key

OAADXJFIBNEPLY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C13H13OP
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DSSTOX Substance ID

DTXSID80193202
Record name Methoxydiphenylphosphine
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Molecular Weight

216.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Methyl diphenylphosphinite
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CAS RN

4020-99-9
Record name Methyl P,P-diphenylphosphinite
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Synthesis routes and methods

Procedure details

210 g (6.56 mol) of absolute ethanol are cooled to -15° C. under a nitrogen atmosphere. 200 g (0.907 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring. 18 g (1.06 mol) of ammonia gas are then introduced. The mixture is then stirred without cooling for 10 hours and filtered by suction. The filtrate is freed from methanol and excess ammonia in vacuo. The residue is filtered by suction through a glass frit. 143 g of crude methyl diphenylphosphinite are obtained. This corresponds to a yield of 73% of theory.
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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